![molecular formula C8H11NO2 B13795558 Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
Dopamine, [7-3H(N)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine, [7-3H(N)], is a radiolabeled form of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. This compound is often used in scientific research to study the dynamics of dopamine in various biological processes due to its radioactive tritium label, which allows for precise tracking and measurement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dopamine, [7-3H(N)], typically involves the incorporation of tritium into the dopamine molecule. One common method is the catalytic tritiation of a precursor compound, such as 3,4-dihydroxyphenylacetaldehyde, using a tritium gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve a controlled environment to ensure the safe handling of tritium gas and to maximize the yield of the radiolabeled product.
Industrial Production Methods
Industrial production of dopamine, [7-3H(N)], follows similar principles but on a larger scale. The process involves the use of high-pressure tritium gas reactors and advanced purification techniques to ensure the high purity and specific activity of the radiolabeled dopamine. The production must adhere to strict safety and regulatory standards due to the radioactive nature of tritium.
化学反应分析
Types of Reactions
Dopamine, [7-3H(N)], undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, a process that is often studied using electrochemical methods.
Reduction: Although less common, dopamine can be reduced under specific conditions.
Substitution: Dopamine can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in aqueous solutions at physiological pH.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens can be used in substitution reactions.
Major Products
Oxidation: The major product is dopamine quinone.
Reduction: The reduced form of dopamine, although less commonly studied.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
科学研究应用
Dopamine, [7-3H(N)], is widely used in scientific research due to its ability to be tracked with high precision. Some key applications include:
Chemistry: Studying the kinetics and mechanisms of dopamine-related reactions.
Biology: Investigating the role of dopamine in neurotransmission and its distribution in different tissues.
Medicine: Researching the involvement of dopamine in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of new pharmaceuticals and in the study of drug interactions with the dopaminergic system.
作用机制
Dopamine exerts its effects by binding to dopamine receptors, which are G-protein-coupled receptors located on the surface of certain cells. There are five main types of dopamine receptors (D1, D2, D3, D4, and D5), each with distinct functions. The binding of dopamine to these receptors triggers a cascade of intracellular events that influence various physiological processes, including motor control, reward, and cognition.
相似化合物的比较
Dopamine is part of the catecholamine family, which includes similar compounds such as norepinephrine and epinephrine. These compounds share a common structure but differ in their specific functions and receptor affinities. Dopamine is unique in its predominant role in the brain’s reward system and its involvement in motor control, whereas norepinephrine and epinephrine are more involved in the body’s fight-or-flight response.
List of Similar Compounds
Norepinephrine: A neurotransmitter involved in arousal and alertness.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
157.19 g/mol |
IUPAC 名称 |
4-(2-amino-1,1-ditritioethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i3T2 |
InChI 键 |
VYFYYTLLBUKUHU-WTJCDBBSSA-N |
手性 SMILES |
[3H]C([3H])(CN)C1=CC(=C(C=C1)O)O |
规范 SMILES |
C1=CC(=C(C=C1CCN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




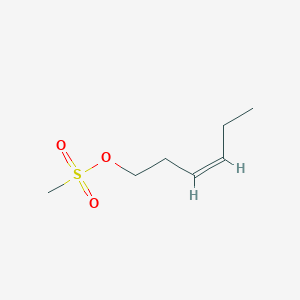
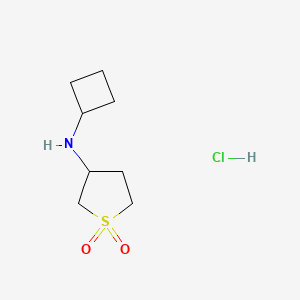
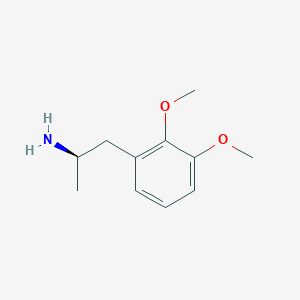

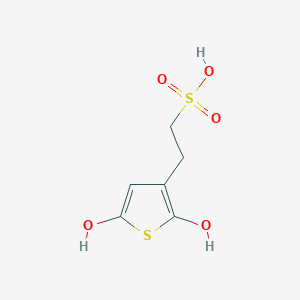
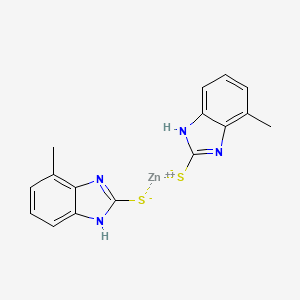
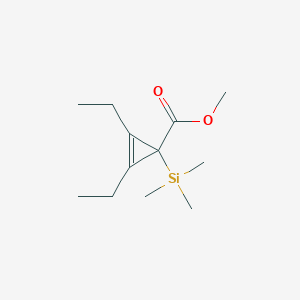
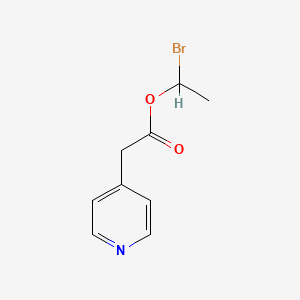
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
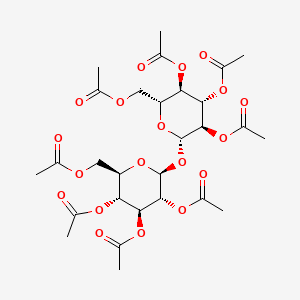
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
